bicyclo[3.1.1]heptane-3-carboxylic acid
Description
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-3-5-1-6(2-5)4-7/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCVWXVRJLRDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277954 | |
| Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-33-0 | |
| Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5164-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a radical-mediated pathway initiated by visible-light excitation of an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆). Photoexcitation generates a radical cation from the CPA, which undergoes β-scission to form a distonic radical intermediate. This species adds to the BCB, followed by cyclization to yield the bicyclo[3.1.1]heptane scaffold (Scheme 1).
Optimization studies identified DMSO as the optimal solvent, with blue light (λₘₐₓ = 427 nm) and room temperature conditions providing a 70% yield of the bicyclic product (Table 1). The exclusion of light or photocatalyst abolished product formation, confirming the photochemical nature of the transformation.
Table 1: Optimization of Photoredox Cycloaddition Conditions
| Entry | Photocatalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | DMSO | 70 |
| 2 | Ru(bpy)₃Cl₂ | DMSO | 45 |
| 6 | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | MeCN | 58 |
Substrate Scope and Functional Group Tolerance
The reaction accommodates BCBs bearing electron-withdrawing substituents (e.g., -F, -Cl, -CF₃), which enhance reactivity by stabilizing radical intermediates. For example:
-
m-CF₃-substituted BCB yielded 68% (24 ).
Electron-rich BCBs (e.g., -OMe, -Ph) exhibited moderate yields (50–60%), likely due to reduced radical stabilization.
CPAs with aromatic amines demonstrated superior reactivity compared to aliphatic variants, as the aryl group facilitates radical cation formation.
Post-Cycloaddition Functionalization to Carboxylic Acid
The bicyclo[3.1.1]heptane core generated via cycloaddition serves as a platform for introducing carboxylic acid functionality through two primary strategies:
Nitrile Hydrolysis
Nitrile-containing bicyclo[3.1.1]heptanes undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. In a representative example:
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Cycloaddition : BCB 1a and CPA 2a (bearing a nitrile group) react to form 4-cyano-bicyclo[3.1.1]heptane 25 (65% yield).
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Hydrolysis : Treatment of 25 with aqueous HCl (6 M, 80°C, 12 h) provides bicyclo[3.1.1]heptane-3-carboxylic acid 30 in 92% yield (Scheme 2).
This method benefits from the stability of nitriles during cycloaddition and the high efficiency of subsequent hydrolysis.
tert-Butyl Ester Deprotection
Carboxylic acid precursors protected as tert-butyl esters are readily deprotected under acidic conditions. For 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester (1251017-66-9 ):
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Ester Synthesis : The tert-butyl ester is prepared via reduction of spirocyclic oxetanyl nitriles using NaBH₄/CoCl₂ in methanol.
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Deprotection : Treatment with HCl in dioxane (4 M, 0°C to rt, 2 h) cleaves the tert-butyl group, yielding the free carboxylic acid in 85% yield.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Carboxylic Acid Formation Methods
| Method | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrile Hydrolysis | 25 | 92 | >99 |
| tert-Butyl Ester Deprotection | 1251017-66-9 | 85 | 97 |
Nitrile hydrolysis offers higher yields but requires incorporation of the nitrile group during cycloaddition. Ester deprotection provides an orthogonal strategy for acid-sensitive substrates.
Mechanistic Insights and Reaction Design
Radical Stabilization Effects
Electron-deficient BCBs enhance radical stabilization at the benzylic position, facilitating cyclization. Computational studies suggest a ΔG‡ of 18.3 kcal/mol for the rate-determining cyclization step in CF₃-substituted derivatives.
Solvent and Additive Effects
Polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, while protic solvents (MeOH) hinder reaction progress by quenching radical species. The addition of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) completely inhibits product formation, confirming radical intermediacy.
Applications in Medicinal Chemistry
This compound serves as a meta-substituted arene bioisostere, addressing metabolic instability and solubility challenges in drug candidates. Derivatives such as 30 have been conjugated to pharmacophores (e.g., estrone in 31 ) to modulate bioavailability .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid functional group and the unique bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield carboxylate derivatives, while reduction reactions produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Properties
Bicyclo[3.1.1]heptane derivatives are increasingly recognized as bioisosteres for aromatic rings in drug design. Their incorporation into drug candidates can enhance solubility, metabolic stability, and pharmacokinetic profiles. For instance, the photoinduced synthesis of aminobicyclo[3.1.1]heptanes has been demonstrated to produce compounds that serve as meta-substituted arene bioisosteres, which can replace traditional aromatic systems in therapeutic molecules .
Case Study: Antihistamine Development
The integration of bicyclo[3.1.1]heptane into the structure of antihistamines, such as Rupatidine, has shown promising results. This substitution allows for improved binding affinity and selectivity compared to conventional structures . The synthesis of 3-azabicyclo[3.1.1]heptanes via reduction methods further illustrates the versatility of this scaffold in creating effective pharmacophores.
Synthetic Methodologies
Innovative Synthesis Techniques
Recent advancements have highlighted the utility of bicyclo[3.1.1]heptane in synthetic organic chemistry. The development of photochemical reactions for the synthesis of these compounds offers a sustainable approach to create complex molecular architectures with diverse functional groups . For example, a photoredox [3σ+2σ] cycloaddition method has been successfully employed to construct trisubstituted bicyclo[3.1.1]heptanes from readily available precursors under mild conditions.
Data Table: Synthesis Yields from Photochemical Reactions
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Photoinduced [3σ+2σ] cycloaddition | 70 | Blue light irradiation, DMSO solvent |
| Hydrolysis of imines | 41-32 | Varies with styrene derivatives |
| Functionalization of bicyclo acids | 80-85 | Various coupling reactions |
Material Science Applications
Polymer Chemistry
Bicyclo[3.1.1]heptane derivatives can also be utilized in polymer science due to their ability to impart rigidity and stability to polymeric materials. The incorporation of these structures into copolymers has been shown to enhance thermal and mechanical properties, making them suitable for advanced material applications.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptane-3-carboxylic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in their activity or function .
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[3.1.1]heptane Core
Key Observations :
- Steric Effects : Derivatives with bulky groups (e.g., 2,6,6-trimethyl) exhibit restricted rotation, stabilizing secondary structures in peptides .
- Electronic Effects : Methoxycarbonyl groups enhance electron-withdrawing properties, altering reactivity in nucleophilic acyl substitutions .
- Synthetic Accessibility : Zinc-mediated carboxylation in flow systems improves yields for methylene-substituted derivatives compared to batch methods .
Comparison with Bicyclo[2.2.1]heptane Analogues
Structural Impact :
- The [2.2.1] system (norbornane) exhibits greater ring strain, leading to higher reactivity in cycloadditions but reduced stability in biological systems compared to the [3.1.1] framework .
Stereochemical and Functional Group Modifications
- Stereoselectivity: The (1R,2S,3R,5S)-configured 2-amino derivative is critical for enantioselective β-lactam formation via Ugi reactions, achieving diastereomer ratios of 4:1 .
- Aza Analogues : 3-Azathis compound derivatives (e.g., tert-butyl esters) introduce nitrogen, enabling hydrogen bonding in drug design .
- Hydroxy Derivatives : 4-Hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid shows instability under ambient conditions, necessitating low-temperature storage .
Biological Activity
Bicyclo[3.1.1]heptane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological implications, and relevant case studies.
Structural Characteristics
This compound features a bicyclic structure that can serve as a bioisostere for meta-substituted aromatic compounds. This structural similarity allows it to mimic certain biological activities while potentially improving pharmacokinetic properties.
Synthesis Methods
Recent advancements in synthetic methodologies have facilitated the preparation of bicyclo[3.1.1]heptanes. Notably, a photoinduced [3σ+2σ] cycloaddition has been reported, yielding various functionalized derivatives under mild conditions. For example, the synthesis of 4-aminobicyclo[3.1.1]heptanes was achieved using readily available starting materials, demonstrating the compound's versatility in drug development .
Table 1: Synthesis Conditions for Bicyclo[3.1.1]heptanes
| Entry | Reaction Conditions | Yield (%) |
|---|---|---|
| 1 | BCB (0.2 mmol), CPA (0.4 mmol), Ir catalyst (2 mol %) | 70 |
| 2 | Solvent variations with optimal photocatalyst | No improvement |
| 3 | Reaction without light | No product |
| 4 | Presence of TEMPO (radical scavenger) | No reaction |
Pharmacological Implications
Bicyclo[3.1.1]heptane derivatives have shown promise in various pharmacological contexts:
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Neuroprotective Effects : Certain bicyclic compounds have demonstrated neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Enzyme Inhibition : Research indicates that bicyclo[3.1.1]heptane derivatives can act as inhibitors for specific enzymes, including those involved in metabolic pathways relevant to drug metabolism .
Case Studies
Case Study 1: Anticancer Properties
A study investigated the cytotoxic effects of bicyclo[3.1.1]heptane derivatives on various cancer cell lines. The results indicated that specific modifications to the bicyclic structure enhanced cytotoxicity, leading to apoptosis in treated cells.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that this compound could mitigate neuronal loss through antioxidant mechanisms.
Q & A
Q. What are the primary synthetic routes for bicyclo[3.1.1]heptane-3-carboxylic acid, and how do experimental conditions influence yield?
this compound can be synthesized via Favorskiy rearrangement of brominated norbornanone derivatives, yielding optically active products when starting from chiral precursors like d-camphor . Alternatively, photochemical ring contraction of α-diazo ketones derived from bicyclo[3.1.1]heptanes has been reported, though yields vary depending on light intensity and solvent polarity. For scalable synthesis, a multi-step sequence from d-camphor (via dichlorobicycloheptane intermediates) is preferred, achieving ~70% yield after optimization of reaction time and stoichiometry . Key challenges include controlling regioselectivity in ring contractions and minimizing byproducts during halogenation steps.
Q. Which spectroscopic and computational methods are most reliable for structural confirmation of this compound derivatives?
- 1H/13C NMR : Distinctive splitting patterns for bridgehead protons (e.g., δ 1.8–2.5 ppm for bicyclic protons) and carbonyl carbons (δ 170–175 ppm) confirm the bicyclic framework and carboxylic acid group .
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch .
- X-ray Crystallography : Resolves stereochemistry in chiral derivatives (e.g., enantiopure forms from d-camphor) .
- DFT Calculations : Predict molecular geometry and compare experimental vs. computed dipole moments to validate stereoisomers .
Q. How do substituents on the bicyclo[3.1.1]heptane scaffold affect physicochemical properties like solubility and logP?
Substituents at the 3-position (e.g., methyl, hydroxyl) significantly alter hydrophobicity. For example:
- 6,6-Dimethyl derivatives (e.g., myrtenoic acid) have a calculated logP of 2.72, enhancing lipid solubility compared to the parent compound (logP 1.8) .
- Amino-functionalized derivatives (e.g., ABHC) show improved aqueous solubility due to hydrogen bonding, with pKa values ~4.2 for the carboxylic acid group .
These properties are critical for designing derivatives with optimal bioavailability in drug discovery.
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved?
The Ugi four-component reaction enables stereoselective synthesis of β-lactam derivatives using enantiopure this compound as a chiral scaffold. For example:
- Reacting (1R,2R,3S,4R)-2-amino-6,6-dimethylthis compound with aldehydes and isocyanides in methanol produces diastereomeric β-lactams with >90% enantiomeric excess (ee). Separation is achieved via chiral HPLC .
- Mechanistic insight : The rigid bicyclic framework restricts conformational freedom, favoring axial attack of the isocyanide component .
Q. What reaction mechanisms underlie the photolytic ring contraction of bicyclo[3.1.1]heptane precursors?
Photolysis of α-diazo ketones (e.g., bicyclo[3.1.1]heptane-3-diazoacetone) generates a carbene intermediate, which undergoes concerted [1,2]-shift to form bicyclo[2.1.1]hexane derivatives. Computational studies (e.g., CASSCF) suggest a singlet carbene pathway with minimal energy barriers (~5 kcal/mol) . Competing pathways (e.g., Norrish-type cleavage) are suppressed using non-polar solvents like hexane .
Q. How can this compound derivatives be applied in peptide mimetics?
this compound serves as a rigid β-amino acid surrogate to stabilize peptide secondary structures:
- In β-peptides, derivatives like ABHC [(1S,2S,3R,5S)-2-amino-6,6-dimethylthis compound] enforce helical conformations resistant to proteolysis.
- Structure-activity relationship (SAR) : The 6,6-dimethyl groups enhance steric shielding, improving metabolic stability in vitro (t₁/₂ > 24 hrs in human plasma) .
Q. How should researchers address contradictory spectral data in this compound characterization?
- Case study : Discrepancies in NMR chemical shifts between synthetic batches may arise from residual solvents (e.g., DMSO-d6) or enantiomeric impurities .
- Resolution :
Q. What strategies improve the stability of this compound under storage and reaction conditions?
- Storage : Lyophilize and store at −20°C under argon to prevent oxidation of the carboxylic acid group .
- Reaction compatibility : Avoid strong bases (e.g., NaOH) to prevent decarboxylation. Use mild conditions (e.g., DCC/DMAP for esterification) .
- Derivatization : Convert to tert-butyl esters (Boc-protected) for long-term stability, with <5% decomposition after 6 months at 4°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
